
Picene, 1,8-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dimethylpicene is a polycyclic aromatic hydrocarbon with the molecular formula C${20}$H${16}$ It is a derivative of picene, characterized by the presence of two methyl groups at the 1 and 8 positions on the picene skeleton
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Dimethylpicene can be synthesized through the dehydrogenation of glycyrrhetinic acid. This process involves heating glycyrrhetinic acid with elemental selenium at 350°C for 50 hours . The reaction conditions are crucial to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: While specific industrial production methods for 1,8-dimethylpicene are not well-documented, the general approach involves the use of high-temperature dehydrogenation reactions. The scalability of this process depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions: 1,8-Dimethylpicene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1,8-Dimethylpicene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of advanced materials and as a component in organic electronic devices.
作用機序
The mechanism of action of 1,8-dimethylpicene involves its interaction with various molecular targets. These interactions can lead to changes in the structure and function of biological macromolecules, such as DNA and proteins. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Picene: The parent compound of 1,8-dimethylpicene, lacking the two methyl groups.
1,2-Dimethylpicene: A derivative with methyl groups at different positions.
2,9-Dimethylpicene: Another derivative with methyl groups at different positions.
Uniqueness: 1,8-Dimethylpicene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
60411-10-1 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC名 |
1,8-dimethylpicene |
InChI |
InChI=1S/C24H18/c1-15-6-5-7-17-10-11-21-22(24(15)17)13-12-20-19-9-4-3-8-18(19)16(2)14-23(20)21/h3-14H,1-2H3 |
InChIキー |
IUMALMKYEQRYNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C=CC4=C3C=C(C5=CC=CC=C45)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



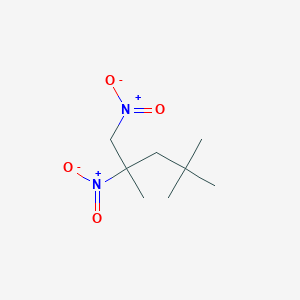

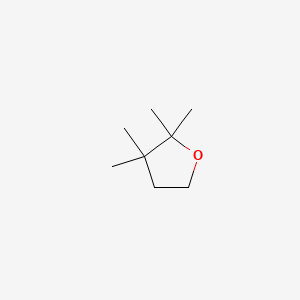

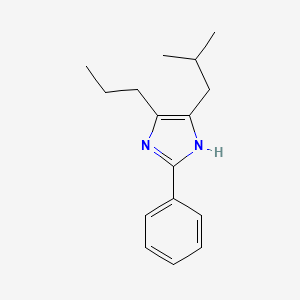
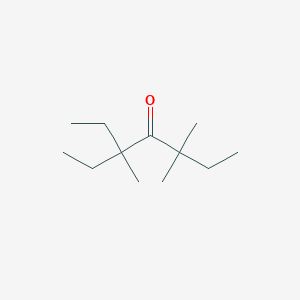
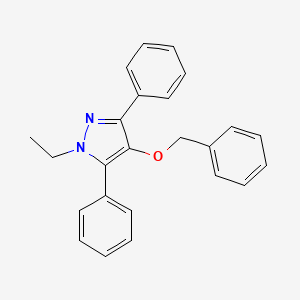

![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


